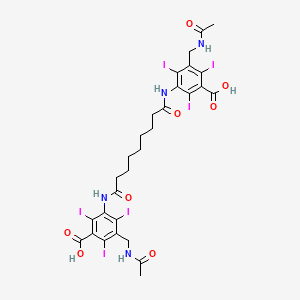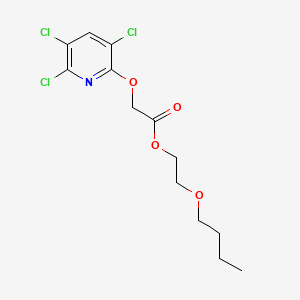
4-Cyano-4'-pentylbiphenyl
Descripción general
Descripción
Synthesis Analysis
Research on 5CB primarily involves understanding its synthesis pathways, molecular structure, and the effects of external stimuli on its phase transitions. While specific synthesis details of 5CB are not directly provided in the reviewed literature, it is generally synthesized through the catalytic reaction of 4-pentylbiphenyl with cyanogen bromide or similar cyanating agents, under controlled conditions to ensure the formation of the cyano group at the para position of the terminal phenyl ring.
Molecular Structure Analysis
The molecular structure of 5CB consists of a biphenyl core with a cyano group attached to one end and a pentyl chain at the other, aligning along the molecule's long axis. This linear structure contributes to its liquid crystalline properties. The cyano group induces a strong dipole moment, which is crucial for the mesogenic behavior of 5CB, allowing for the formation of nematic phases under certain conditions (Marr & Gezelter, 2014).
Chemical Reactions and Properties
The cyano group in 5CB plays a vital role in its chemical reactivity and interaction with electric fields. It contributes to the compound's ability to form stable nematic phases and responds to external electric fields by inducing phase transitions. This response is attributed to the alignment of the nitrile group's dipole moment with the applied field, leading to changes in the material's optical and physical properties (Marr & Gezelter, 2014).
Physical Properties Analysis
5CB's physical properties, including its phase transitions, have been extensively studied using techniques like differential scanning calorimetry (DSC), X-ray diffraction, and nuclear magnetic resonance (NMR). These studies reveal the existence of multiple phases, including nematic, smectic, and isotropic phases, depending on the temperature. The transitions between these phases are critical for applications in liquid crystal displays and other devices (Mansaré et al., 2002).
Chemical Properties Analysis
On the molecular level, 5CB's chemical properties are influenced by its cyano and pentyl functional groups. The cyano group's electron-withdrawing nature affects the electronic structure of the biphenyl core, impacting the liquid crystal's dielectric properties and its interaction with electric fields. This interaction is crucial for the alignment control of 5CB molecules in liquid crystal devices, enabling the modulation of light and the creation of visual displays (Marr & Gezelter, 2014).
Aplicaciones Científicas De Investigación
Thermophysical Property Data Research
Application : 4-Cyano-4’-pentylbiphenyl is used in the study of thermophysical properties . The National Institute of Standards and Technology (NIST) provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, and entropy .
Methods : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Results : The results include a wide range of thermophysical properties, which are critical for various applications in physical chemistry .
Liquid Crystal Displays
Field : Material Science
Application : 4-Cyano-4’-pentylbiphenyl is used in the development of liquid crystal displays. This compound offers promising properties, making it valuable for advancements in fields like liquid crystal displays, organic electronics, and nanotechnology.
Organic Electronics
Field : Electronics
Application : 4-Cyano-4’-pentylbiphenyl is used in the field of organic electronics.
Nanotechnology
Field : Nanotechnology
Application : 4-Cyano-4’-pentylbiphenyl is used in the field of nanotechnology.
Phase Behavior Study
Application : 4-Cyano-4’-pentylbiphenyl is used in the study of phase behavior of binary liquid mixtures . The phase behavior of a binary liquid mixture composed of methanol (MeOH) and the thermotropic liquid crystal 4-cyano-4’-pentylbiphenyl (5CB) has been studied . The corresponding phase diagram combines features of a conventional liquid–liquid mixture with characteristics that are particular to the nematic liquid crystal .
Preparation of 4’-Pentylbiphenyl-4-Carboxylic Acid
Application : 4-Cyano-4’-pentylbiphenyl is used in the preparation of 4’-pentylbiphenyl-4-carboxylic acid . This compound is prepared by acidic hydrolysis using sulfuric acid as a reagent .
Nematic Liquid Crystal
Application : 4-Cyano-4’-pentylbiphenyl, also known as 5CB, is a commonly used nematic liquid crystal . It was first synthesized by George William Gray, Ken Harrison, and J.A. Nash at the University of Hull in 1972 and at the time it was the first member of the cyanobiphenyls .
Phase Behavior of Binary Liquid Mixture
Application : 4-Cyano-4’-pentylbiphenyl is used in the study of phase behavior of a binary liquid mixture composed of methanol (MeOH) and the thermotropic liquid crystal 4-cyano-4’-pentylbiphenyl (5CB) . The corresponding phase diagram combines features of a conventional liquid–liquid mixture with characteristics that are particular to the nematic liquid crystal .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-pentylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCNRKYVYWYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068255 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-pentylbiphenyl | |
CAS RN |
40817-08-1 | |
| Record name | 4-Cyano-4′-pentylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40817-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-4'-pentylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040817081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-pentyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyano-4'-pentylbiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RYG3ZGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)



